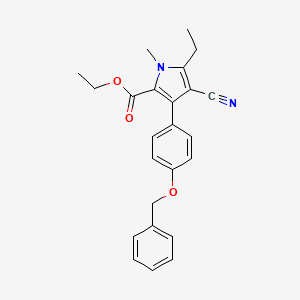

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate

Description

Overview of Pyrrole Derivatives in Organic Chemistry

Pyrrole derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have garnered extensive attention in organic chemistry due to their remarkable biological and pharmacological significance. These five-membered aromatic heterocycles, characterized by the presence of a nitrogen atom within the ring structure, serve as versatile scaffolds for the development of therapeutically important molecules. The inherent aromatic character of pyrrole, arising from the delocalization of the nitrogen lone pair electrons into the ring system according to Hückel's rule, contributes to its unique chemical reactivity and stability.

The therapeutic potential of pyrrole derivatives extends across multiple domains of medicinal chemistry, encompassing antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme inhibiting properties. These diverse biological activities have inspired researchers to develop novel pyrrole derivatives for the treatment of multidrug-resistant pathogens and various disease conditions. Furthermore, pyrrole-containing compounds play crucial roles in biological systems, as exemplified by their presence in essential biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome complexes. These naturally occurring metal complexes of pyrrole derivatives are vital for fundamental biological processes including photosynthesis, oxygen transport and storage, and redox cycling reactions.

The synthetic chemistry of pyrrole derivatives has evolved to include sophisticated methodologies such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines. The Hantzsch pyrrole synthesis represents another important approach, utilizing alpha-halogenated ketones, aldehydes, and ammonia or primary amines through complex condensation and cyclization mechanisms. These established synthetic routes have been continuously refined and modified to enable the preparation of structurally complex pyrrole derivatives with enhanced biological properties and pharmaceutical applications.

Significance of Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate

This compound represents a particularly sophisticated example of pyrrole derivative chemistry, incorporating multiple functional groups that contribute to its unique chemical reactivity and potential biological activities. This complex organic compound features a molecular formula of C₂₃H₂₂N₂O₃ with a molecular weight of approximately 374.43 g/mol, distinguishing it from simpler pyrrole derivatives through its intricate substitution pattern. The compound's structure encompasses a pyrrole ring core substituted with a benzyloxyphenyl group at the 3-position, a cyano group at the 4-position, an ethyl group at the 5-position, and a methyl group attached to the nitrogen atom.

The strategic incorporation of the benzyloxyphenyl moiety significantly enhances the compound's potential for molecular recognition and binding interactions with biological targets. This aromatic substituent can facilitate hydrophobic interactions with protein active sites while providing additional structural rigidity to the molecule. The presence of the cyano group at the 4-position introduces electrophilic character to the molecule, enabling nucleophilic attack by biological molecules and potentially contributing to the compound's reactivity profile. The ethyl substituent at the 5-position further modifies the electronic and steric properties of the pyrrole ring, potentially influencing both chemical reactivity and biological activity.

The ester functionality present in the carboxylate group at the 2-position provides opportunities for chemical modification and potential prodrug strategies, as ester groups can undergo hydrolysis under physiological conditions to release the corresponding carboxylic acid. This structural feature adds versatility to the compound's potential applications in medicinal chemistry. The combination of these diverse functional groups within a single molecule creates a complex three-dimensional structure that may exhibit selective binding to specific biological targets, making it an attractive candidate for pharmaceutical development.

The following table summarizes the key structural features and their potential implications:

| Structural Feature | Position | Molecular Contribution | Potential Impact |

|---|---|---|---|

| Benzyloxyphenyl group | 3-position | Hydrophobic interactions, aromatic stacking | Enhanced protein binding affinity |

| Cyano group | 4-position | Electrophilic character, hydrogen bonding | Nucleophilic attack sites, molecular recognition |

| Ethyl group | 5-position | Steric bulk, hydrophobic character | Modified electronic properties |

| Methyl group | Nitrogen atom | Reduced basicity, steric hindrance | Altered pharmacokinetic properties |

| Ethyl carboxylate | 2-position | Ester functionality, lipophilicity | Prodrug potential, membrane permeability |

Scope and Objectives of the Research

The investigation of this compound encompasses multiple research objectives aimed at advancing the understanding of complex pyrrole derivative chemistry and its applications in modern organic synthesis. The primary scope of research focuses on elucidating the synthetic methodologies required for the efficient preparation of this sophisticated heterocyclic compound, with particular emphasis on optimizing reaction conditions and developing scalable synthetic routes. These synthetic studies involve the careful investigation of multi-step organic transformations, including pyrrole ring formation, selective functionalization reactions, and the strategic introduction of complex substituents.

A significant research objective involves the comprehensive characterization of the compound's chemical properties and reactivity patterns. This includes detailed analysis of its chemical stability under various conditions, investigation of its potential for chemical modifications through functional group transformations, and evaluation of its compatibility with different reaction conditions. The stereochemical aspects of the compound are also of considerable interest, particularly regarding the spatial arrangement of substituents and their influence on molecular conformation and biological activity. Understanding these structural parameters is crucial for predicting and optimizing the compound's interactions with biological targets.

The research scope extends to investigating the compound's potential applications in various fields of chemistry and materials science. This includes evaluation of its utility as a building block for the synthesis of more complex organic molecules, assessment of its potential role in pharmaceutical development, and exploration of its applications in materials science applications. The development of structure-activity relationships represents another crucial research objective, involving systematic modification of the compound's structural features to understand how specific functional groups contribute to its overall properties and activities.

Furthermore, the research aims to establish efficient purification and characterization protocols for the compound, including the development of analytical methods for monitoring its synthesis and assessing its purity. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to confirm the compound's structure and monitor its chemical transformations. These analytical approaches are essential for ensuring the reproducibility and reliability of synthetic procedures and for enabling further research applications.

Properties

IUPAC Name |

ethyl 4-cyano-5-ethyl-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-4-21-20(15-25)22(23(26(21)3)24(27)28-5-2)18-11-13-19(14-12-18)29-16-17-9-7-6-8-10-17/h6-14H,4-5,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFZDOVYTORVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Core: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Benzyloxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the benzyloxyphenyl group reacts with a halogenated pyrrole intermediate in the presence of a palladium catalyst.

Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the cyano group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrrole derivatives exhibit anticancer properties. Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry reported that similar pyrrole derivatives effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study : In a recent investigation, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .

Building Block for Drug Development

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Drug Synthesis | Utilized as an intermediate in synthesizing novel therapeutic agents. |

| Material Science | Potential use in creating functional materials due to its electronic properties. |

| Agrochemicals | Investigated for potential applications in developing new pesticides or herbicides. |

Electronic Materials

The electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research has indicated that compounds with similar structural characteristics can enhance charge mobility and stability in electronic devices .

Mechanism of Action

The mechanism by which ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group and ester functionality can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a pyrrole-2-carboxylate backbone with several analogues but differs in substituent patterns (Table 1). Key structural variations include:

- Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate () : Substitution at the 5-position with a bromophenyl group instead of benzyloxyphenyl. Bromine’s electron-withdrawing nature and steric bulk may reduce solubility compared to the benzyloxy group, which has a flexible ether linkage .

- Ethyl 3-[4-(Benzyloxy)phenyl]acrylate (): Features an acrylate moiety rather than a pyrrole ring, altering conjugation and electronic properties. The absence of a cyano group limits hydrogen-bonding capacity .

- Ethyl 5-(2-(4-Allyloxyphenyl)acetyl)-4-methyl-1H-pyrrole-2-carboxylate (): Contains an acetylated allyloxyphenyl group, which may enhance reactivity in metathesis or cycloaddition reactions compared to the target compound’s cyano substituent .

Table 1: Substituent Comparison of Pyrrole Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| Target Compound | 3: 4-(Benzyloxy)phenyl; 4: CN; 5: Ethyl | Ester, Cyano, Benzyloxy Ether |

| Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate | 5: 4-Bromophenyl; 4: Methyl | Ester, Bromoarene |

| Ethyl 3-[4-(Benzyloxy)phenyl]acrylate | Acrylate chain with benzyloxy phenyl | Acrylate, Benzyloxy Ether |

| Ethyl 5-(2-(4-Allyloxyphenyl)acetyl)-4-methyl-1H-pyrrole-2-carboxylate | 5: Acetylated allyloxyphenyl; 4: Methyl | Ester, Acetyl, Allyloxy Ether |

Physicochemical Properties

- Solubility: The target compound’s ester and cyano groups suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility, similar to ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate .

- Melting Points : Data are unavailable for the target compound, but ethyl 5-(2-(4-allyloxyphenyl)acetyl)-4-methyl-1H-pyrrole-2-carboxylate is reported as a yellow oil, indicating a low melting point, likely due to reduced crystallinity from the allyloxy group . In contrast, bromophenyl derivatives () may exhibit higher melting points due to stronger van der Waals interactions.

Crystallographic and Hydrogen-Bonding Analysis

- The benzyloxy group in the target compound may influence crystal packing via π-π stacking, while the cyano group can act as a hydrogen-bond acceptor, as described in hydrogen-bonding studies . A patent on a related 3-(4-(benzyloxy)phenyl)hex-4-inoic acid derivative highlights the role of substituents in stabilizing crystal forms, though the target compound’s cyano group may lead to distinct packing motifs .

Biological Activity

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate, commonly referred to by its CAS number 851193-71-0, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure, which includes a pyrrole ring and various substituents that may influence its pharmacological properties. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C24H24N2O3, with a molecular weight of 388.46 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, particularly focusing on its antibacterial and antitubercular properties.

Antibacterial Activity

Recent research indicates that pyrrole derivatives, including the compound , exhibit significant antibacterial activity. A study highlighted the effectiveness of similar pyrrole compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, demonstrating the potential for developing new antibacterial agents .

Antitubercular Activity

Another area of interest is the compound's efficacy against drug-resistant tuberculosis. A related pyrrole derivative was reported to show excellent activity against Mycobacterium tuberculosis, with MIC values below 0.016 μg/mL and low cytotoxicity . The mechanism involves targeting the MmpL3 protein, crucial for mycolic acid biosynthesis in mycobacteria, which is vital for their cell wall integrity.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Mycolic Acid Biosynthesis : By targeting MmpL3, the compound disrupts the synthesis of mycolic acids, leading to bacterial cell death.

- Stability and Toxicity : The compound shows good microsomal stability and low toxicity profiles, making it a promising candidate for further development .

Case Studies

Several studies have explored the efficacy of pyrrole derivatives similar to this compound:

Q & A

Q. What are the typical synthetic routes for ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate?

The synthesis involves multi-step organic reactions, often starting with condensation of substituted pyrrole precursors. A common method includes:

- Step 1 : Formation of the pyrrole core via Knorr-type cyclization using ethyl acetoacetate derivatives and nitriles under acidic conditions.

- Step 2 : Introduction of the benzyloxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3 : Functionalization with cyano and ethyl groups using alkylation/cyanation reagents.

Purification typically employs column chromatography, and characterization relies on NMR, IR, and mass spectrometry .

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination (e.g., analogs in and use this for similar compounds).

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical complexities, requiring repeated synthesis or alternative purification .

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus).

- Enzyme Inhibition Studies : Fluorescence-based assays targeting enzymes like kinases or proteases.

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess safety thresholds.

Data interpretation must account for solvent effects (e.g., DMSO toxicity controls) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst loading.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for the pyrrole ring.

- Contradiction Analysis : If yields drop at scale, investigate heat transfer inefficiencies or side reactions (e.g., benzyloxy group hydrolysis) using LC-MS .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with protein active sites (e.g., cytochrome P450 enzymes).

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.

- QSAR Modeling : Relate structural features (e.g., cyano group electronegativity) to activity trends. Validate with in vitro data to resolve contradictions .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Q. What strategies resolve contradictions in reported biological activity data across studies?

Q. How is enantiomeric purity assessed, and what chiral separation methods are applicable?

Q. What environmental fate studies are relevant for this compound?

- Biodegradation Assays : OECD 301B framework to assess microbial breakdown in aqueous systems.

- Adsorption Studies : Measure soil-water partitioning coefficients () to predict mobility.

- Ecotoxicology : Daphnia magna or algae growth inhibition tests for ecological risk assessment .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.